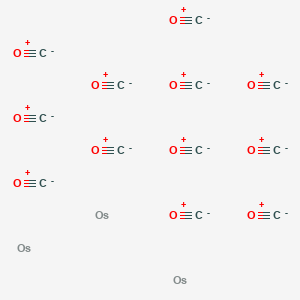
Triangulo-dodecacarbonyltriosmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triangulo-dodecacarbonyltriosmium, also known as triosmium dodecacarbonyl, is a metal-organic compound with the chemical formula Os₃(CO)₁₂. This compound is a yellow-colored solid that is insoluble in water but slightly soluble in organic solvents. It is an important precursor to various organo-osmium compounds and has significant applications in organic synthesis and catalysis .
Preparation Methods
The preparation of triangulo-dodecacarbonyltriosmium typically involves the direct reaction of osmium tetroxide (OsO₄) with carbon monoxide (CO) under high pressure and elevated temperatures. The reaction can be represented as follows: [ 3 \text{OsO}_4 + 24 \text{CO} \rightarrow \text{Os}3(\text{CO}){12} + 12 \text{CO}_2 ] This method yields this compound in nearly quantitative amounts .
Chemical Reactions Analysis
Triangulo-dodecacarbonyltriosmium undergoes various chemical reactions, including:
Scientific Research Applications
Triangulo-dodecacarbonyltriosmium has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of triangulo-dodecacarbonyltriosmium involves its ability to form stable complexes with various ligands. The compound’s structure consists of an equilateral triangle of osmium atoms, each bearing two axial and two equatorial carbonyl ligands. This unique structure allows it to interact with different molecular targets and pathways, facilitating various chemical reactions .
Comparison with Similar Compounds
Triangulo-dodecacarbonyltriosmium is similar to other metal carbonyl clusters such as:
Triangulo-dodecacarbonyltriruthenium (Ru₃(CO)₁₂): This compound has a similar structure and chemical properties but involves ruthenium instead of osmium.
Triangulo-dodecacarbonyltriferrous (Fe₃(CO)₁₂): This compound has a different structure with two bridging carbonyl ligands, resulting in C₂v symmetry.
The uniqueness of this compound lies in its ability to form stable complexes and its applications in various fields, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Triangulo-dodecacarbonyltriosmium (Os3(CO)12) is an organometallic compound notable for its unique triangular structure and significant carbonyl coordination. This compound has garnered interest in various fields, particularly in catalysis and potential biological applications. Understanding its biological activity is essential for evaluating its safety, efficacy, and potential therapeutic uses.
- Molecular Formula : C12O12Os3
- Molecular Weight : 906.81 g/mol
- CAS Number : 15696-40-9
- Structure : The compound features a triangular arrangement of three osmium atoms, each coordinated to four carbon monoxide ligands.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of osmium carbonyl complexes on human cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism was attributed to increased oxidative stress leading to apoptosis. This suggests that this compound or its derivatives could be further investigated for anticancer properties.
Case Study 2: Enzyme Mimicry
Research conducted by Poe and Sekhar focused on the reactivity of dodecacarbonyltriosmium with phosphine donors, revealing its potential as a catalyst in organic transformations. This catalytic behavior mimics certain enzyme functions, indicating possible applications in biocatalysis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | , |
| Enzyme Mimicry | Catalytic behavior in organic reactions | |
| Toxicity | Varies; some compounds are toxic |
Research Findings
Recent studies highlight the importance of understanding the interaction between this compound and biological systems. Key findings include:
- Mechanism of Action : The compound's ability to generate ROS may play a crucial role in its biological effects, particularly in inducing cell death in cancer cells.
- Catalytic Applications : Its potential as a catalyst in organic synthesis opens avenues for developing new therapeutic strategies that leverage its unique properties.
Properties
CAS No. |
15696-40-9 |
|---|---|
Molecular Formula |
C12O12Os3 |
Molecular Weight |
906.8 g/mol |
IUPAC Name |
carbon monoxide;osmium |
InChI |
InChI=1S/12CO.3Os/c12*1-2;;; |
InChI Key |
VUBLMKVEIPBYME-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |
Key on ui other cas no. |
15696-40-9 |
physical_description |
Yellow powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















